molecular formula C11H14O2 B1596316 1-(4-Methoxyphenyl)butan-2-one CAS No. 53917-01-4

1-(4-Methoxyphenyl)butan-2-one

Cat. No.: B1596316
CAS No.: 53917-01-4
M. Wt: 178.23 g/mol
InChI Key: MUUSKLMAQKVLKY-UHFFFAOYSA-N
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Description

It is characterized by a sweet, floral, and fruity odor, often described as having a cherry-raspberry flavor at low concentrations . This compound is used in various applications, including as a fragrance and flavoring agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)butan-2-one can be synthesized through several methods:

Industrial Production Methods: Industrial production typically employs the aldol condensation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)butan-2-one undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

    Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)butan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)butan-2-one can be compared with other similar compounds, such as:

    Raspberry Ketone: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(4-Methoxyphenyl)-3-buten-2-one: An intermediate in the synthesis of this compound.

    Anisole: The parent compound used in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific odor profile and its versatility in various chemical reactions and applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUSKLMAQKVLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292266
Record name 1-(4-methoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53917-01-4
Record name NSC81244
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Educts: 4-methoxyphenyl acetic acid chloride (70); ethyl iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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